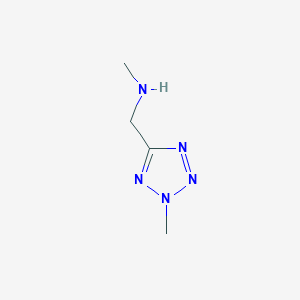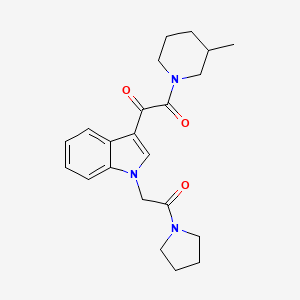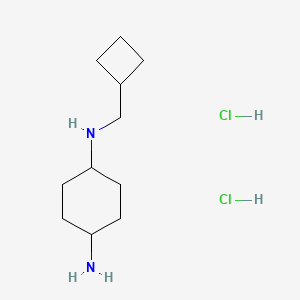![molecular formula C22H20FN3O2S2 B2823242 N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 687561-33-7](/img/structure/B2823242.png)
N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H20FN3O2S2 and its molecular weight is 441.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study by Gangjee et al. (2008) reported on compounds including analogues similar to the specified chemical structure as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds are explored for their efficacy in inhibiting key enzymes in nucleotide synthesis pathways, which are crucial for cancer cell proliferation. The research demonstrates the potential of these compounds in cancer therapy due to their high potency and dual-targeting properties. The most potent compound identified in their study exhibited significant inhibitory activity, making it a promising candidate for further development in cancer treatment (Gangjee et al., 2008).
Fluorescence Binding with Bovine Serum Albumin
In another study, Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV-vis spectral studies. Although not directly mentioning the exact compound , this research highlights the broader application of structurally similar compounds in understanding protein-ligand interactions. Such interactions are crucial for drug delivery mechanisms and the pharmacokinetic profiling of new therapeutic agents (Meng et al., 2012).
Imaging Translocator Protein with PET
Dollé et al. (2008) discussed the synthesis of radioligands within a series closely related to the given compound for imaging the translocator protein (18 kDa) using positron emission tomography (PET). Such compounds, particularly DPA-714, are highlighted for their selective binding and imaging capabilities of TSPO, an early biomarker of neuroinflammation. This application is crucial for diagnosing and understanding the progression of neurological diseases (Dollé et al., 2008).
Molecular Structure and Drug Likeness Analysis
Mary et al. (2020) provided a quantum chemical insight into a molecule structurally similar to the specified compound, focusing on its molecular structure, NBO analysis, and drug likeness properties. Their study includes an in-depth analysis of intermolecular interactions, spectroscopic properties, and potential as an antiviral agent, particularly against SARS-CoV-2. Such research underscores the compound's relevance in drug design and discovery, especially in the context of emerging infectious diseases (Mary et al., 2020).
High Glass Transitions in Polyamides and Polyimides
Research by Liaw et al. (2002) explored the synthesis and characterization of new polyamides and polyimides containing triphenylamine groups, which are related to the structural framework of the compound . These materials exhibited high glass transition temperatures, making them suitable for applications requiring materials with excellent thermal stability and mechanical properties. Such studies demonstrate the compound's potential utility beyond medicinal applications, extending into material science (Liaw et al., 2002).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c1-13-3-8-17(14(2)11-13)24-19(27)12-30-22-25-18-9-10-29-20(18)21(28)26(22)16-6-4-15(23)5-7-16/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROZYSYEUKJQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2823160.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2823162.png)



![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride](/img/structure/B2823171.png)
![1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2823173.png)



![5-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2823178.png)
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2823180.png)